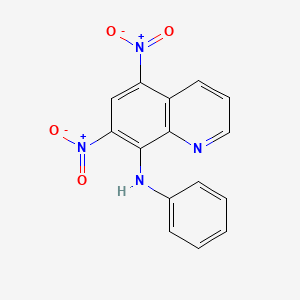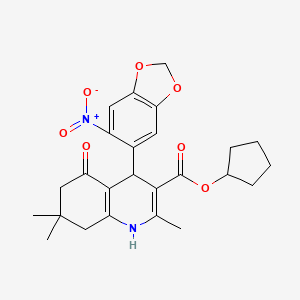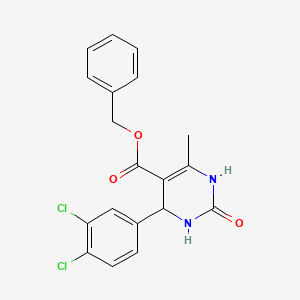![molecular formula C22H23ClN2O2 B11703586 N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide](/img/structure/B11703586.png)
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyclohexylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide typically involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then subjected to a carbonylation reaction to introduce the benzamide moiety. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Tosylhydrazones: These compounds share structural similarities and are used in similar synthetic applications.
α,β-Unsaturated Carbonyl Compounds: These compounds also undergo carbonylation reactions and are used as building blocks in organic synthesis.
Uniqueness
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-18-13-11-16(12-14-18)15-20(22(27)24-19-9-5-2-6-10-19)25-21(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,27)(H,25,26)/b20-15- |
InChI Key |
VDEGLBPHGBMXDW-HKWRFOASSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)


![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11703527.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B11703537.png)
![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)


![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11703558.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11703573.png)
![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B11703589.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11703590.png)
